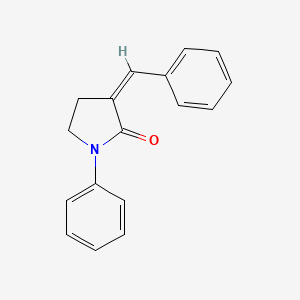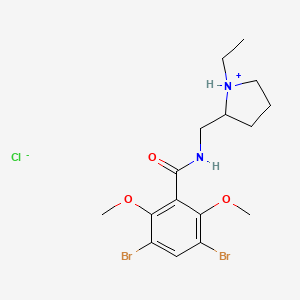
2,2',3,3',4,4',5,5',6,6'-Decanitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is a highly nitrated organic compound It is a derivative of biphenyl, where each phenyl ring is substituted with five nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl typically involves the nitration of biphenyl. The process requires a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the biphenyl rings.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyls.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactive species. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fluorinated derivative with different chemical properties.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachloro-1,1’-biphenyl: A chlorinated analogue with distinct reactivity.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is unique due to its high degree of nitration, which imparts specific chemical and physical properties
Properties
CAS No. |
84647-88-1 |
|---|---|
Molecular Formula |
C12N10O20 |
Molecular Weight |
604.18 g/mol |
IUPAC Name |
1,2,3,4,5-pentanitro-6-(2,3,4,5,6-pentanitrophenyl)benzene |
InChI |
InChI=1S/C12N10O20/c23-13(24)3-1(4(14(25)26)8(18(33)34)11(21(39)40)7(3)17(31)32)2-5(15(27)28)9(19(35)36)12(22(41)42)10(20(37)38)6(2)16(29)30 |
InChI Key |
BOLMRKSMYRIFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
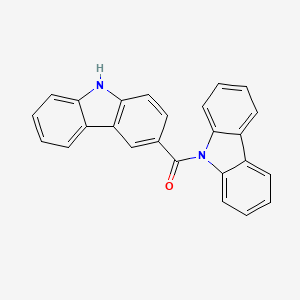
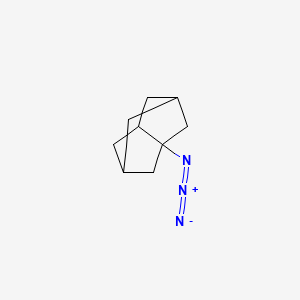
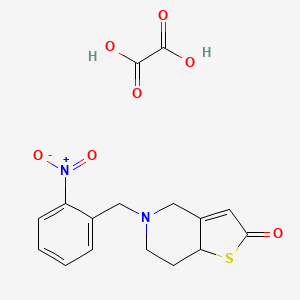
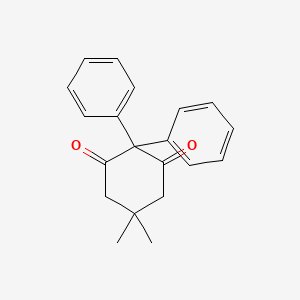
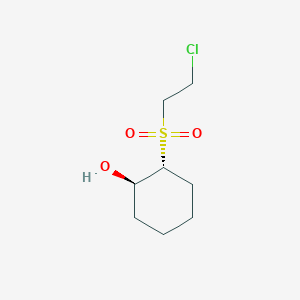
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
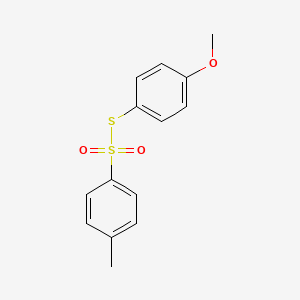
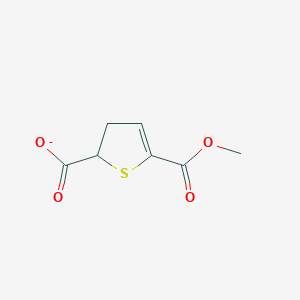
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
